molecular formula C24H20N6O3 B2566716 6-(3,4-dimethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923147-83-5

6-(3,4-dimethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine

Cat. No. B2566716
CAS RN: 923147-83-5
M. Wt: 440.463
InChI Key: XQLRUPDGLZVURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-dimethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C24H20N6O3 and its molecular weight is 440.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

  • A study by Galayev et al. (2015) reported the synthesis of novel 7-hydroxy-8-methyl-coumarins, with various moieties including tetrazolo[1,5-a]pyrimidine. These compounds showed significant antimitotic activity and sensitivity towards Non-Small Cell Lung Cancer cell lines, highlighting their potential as anticancer agents (Galayev et al., 2015).

Synthesis and Characterization

  • Yin and Song (2022) described the efficient preparation of a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative incorporating a thieno[2,3-d]pyrimidine moiety. The structure of this new compound was characterized using various spectroscopic techniques, indicating the continued development of novel compounds in this chemical class (Yin & Song, 2022).

Antimicrobial and Anticancer Evaluation

  • Ibrahim et al. (2022) utilized a compound similar in structure for the construction of diverse heterocyclic systems. These systems demonstrated variable inhibitory effects in antimicrobial and anticancer screenings, suggesting potential therapeutic applications (Ibrahim et al., 2022).

Antimicrobial Activity

  • Mohamed and Abd el-Wahab (2019) synthesized new benzochromeno(pyridine/pyrimidine/tetrazole) derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. This study contributes to the understanding of the antimicrobial potential of such compounds (Mohamed & Abd el-Wahab, 2019).

Antioxidant Activity

  • El‐Mekabaty (2015) investigated compounds with the pyrazolo[3,4-d]pyrimidin-4-one moiety for their antioxidant properties. Some of the tested compounds showed activity comparable to ascorbic acid, indicating potential for antioxidant applications (El‐Mekabaty, 2015).

Green Chemistry Approaches

  • Kumari et al. (2016) reported a green synthesis method for 7,11-dihydro-6H-chromeno[3,4-e]isoxazolo[5,4-b]pyridin-6-one derivatives. This environmentally friendly approach highlights the importance of sustainable practices in chemical synthesis (Kumari et al., 2016).

properties

IUPAC Name

9-(3,4-dimethoxyphenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O3/c1-31-18-10-9-14(12-19(18)32-2)23-20-21(16-7-3-4-8-17(16)33-23)26-24-27-28-29-30(24)22(20)15-6-5-11-25-13-15/h3-13,22-23H,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLRUPDGLZVURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NN=NN5C3C6=CN=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.